molecular formula C11H9ClF2N2O2 B2914858 Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-51-0

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2914858
CAS No.: 2451256-51-0
M. Wt: 274.65
InChI Key: WLBWQQWJHNUECL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 2451256-51-0 . It has a molecular weight of 274.65 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group .


Physical and Chemical Properties Analysis

The compound has a boiling point of 103-106 . It is stored at ambient temperature and is shipped at ambient temperature .

Scientific Research Applications

Synthesis of Derivatives for NMR Spectra Analysis

Researchers have synthesized derivatives of ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, such as Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These compounds exhibit interesting behavior in 1H-NMR spectra in deuteriochloroform, indicating their utility in studying conformational changes and molecular interactions through NMR spectroscopy (Abe et al., 2010).

Fluorescent Probes for Mercury Ion Detection

This compound derivatives have been used in the development of fluorescent probes for mercury ion detection. These probes are efficient in both acetonitrile and buffered aqueous solutions, showcasing their potential in environmental monitoring and bioimaging applications (Shao et al., 2011).

Catalytic Applications

Compounds featuring the imidazo[1,2-a]pyridine moiety, similar to this compound, have been utilized in catalysis. For instance, bis(carbene)pyridine complexes of early to middle transition metals have been explored for ethylene oligomerization and polymerization, demonstrating the structural versatility and catalytic utility of these compounds (McGuinness et al., 2004).

Novel Synthesis Methods

Innovative synthetic methodologies involving this compound derivatives have been reported, such as the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to produce imidazo[1,2-a]pyridines. These methods highlight the compound's utility in generating complex heterocyclic structures, which are of interest in drug discovery and development (Vuillermet et al., 2020).

Safety and Hazards

The specific safety information and hazard statements for this compound are not provided in the search results .

Properties

IUPAC Name

ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWQQWJHNUECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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